molecular formula C19H27N2S+ B1247123 Pergolide(1+)

Pergolide(1+)

Cat. No.: B1247123
M. Wt: 315.5 g/mol
InChI Key: YEHCICAEULNIGD-MZMPZRCHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pergolide(1+) refers to the cationic form of Pergolide, a potent, long-acting ergot-derived dopamine receptor agonist. This compound is a key tool for researchers studying dopaminergic systems and associated pathologies. Its primary research applications have included investigations into Parkinson's disease, due to its action as an agonist on dopamine D1, D2, and D3 receptor subtypes, and pituitary pars intermedia dysfunction (PPID, or equine Cushing's syndrome), where it is believed to decrease the secretion of hormones like ACTH by stimulating dopamine receptors . The mechanism of action involves direct stimulation of postsynaptic dopamine receptors in the brain, compensating for diminished dopamine levels. Pergolide is known for its complex pharmacodynamics, exhibiting agonist activity not only at multiple dopamine receptors but also at various serotonergic (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C) and adrenergic receptors . It is important for researchers to note that the use of pergolide in humans was discontinued in the US and other markets in 2007 due to an association with serious cardiac valvulopathy, an effect linked to its agonist activity at the 5-HT2B receptor . In veterinary medicine, a specific formulation is approved for use in horses. Pergolide has a pharmacokinetic profile featuring a long half-life of approximately 27 hours and high protein binding of 90% . This product is provided for chemical and biological research purposes only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N2S+

Molecular Weight

315.5 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-O

Isomeric SMILES

CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Canonical SMILES

CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pergolide 1+

Foundational Synthetic Routes to the Ergoline (B1233604) Core

The ergoline ring system is the fundamental structural framework of pergolide (B1684310). Early and foundational synthetic strategies have predominantly relied on the manipulation of readily available, naturally occurring ergot alkaloids.

Utilization of Lysergic Acid and Dihydrolysergol Precursors

The most common starting material for the synthesis of pergolide is lysergic acid, which is obtainable through fermentation. google.comgoogle.com A typical synthetic sequence commences with the catalytic reduction of lysergic acid to yield 9,10-dihydrolysergic acid. google.comgoogle.com This step is crucial as it establishes the dihydroergoline core present in pergolide.

Following the reduction, the carboxylic acid function of 9,10-dihydrolysergic acid is esterified, and the resulting ester is subsequently reduced, often with sodium borohydride, to afford dihydrolysergol (also known as 8,9-dihydroelymoclavine). google.comgoogle.com Dihydrolysergol serves as a key intermediate in several synthetic pathways to pergolide. acs.orgresearchgate.net The total synthesis of dihydrolysergic acid and dihydrolysergol has also been achieved, providing an alternative route to these crucial precursors. nih.gov

Key Demethylation and Alkylation Strategies

A critical transformation in the synthesis of pergolide from natural ergoline precursors is the demethylation of the nitrogen atom at position 6. researchgate.netnih.gov The naturally occurring ergolines typically possess a methyl group at this position, which needs to be replaced with a propyl group for pergolide.

One established method for N-demethylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. researchgate.netdrugfuture.com This reaction, however, involves toxic reagents. Alternative and milder methods have been developed, such as the use of chloroformate reagents. nih.govscribd.com For instance, 2,2,2-trichloroethyl chloroformate has been employed for the N-demethylation of ergolines. nih.gov An industrial-scale preparation of N-6-demethylated 9,10-dihydrolysergic acid methyl ester, a key precursor for both pergolide and cabergoline, has been developed using 2,2,2-trichloroethyl chloroformate in a process catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). acs.org

Once the N-6 demethylated ergoline core is obtained, the subsequent step involves N-alkylation to introduce the required propyl group. This is typically achieved by reacting the secondary amine with propyl iodide or propyl bromide in the presence of a base. google.comdrugfuture.com

An alternative strategy involves the direct replacement of the N-methyl group. This can be accomplished by quaternizing the tertiary amine with an appropriate alkyl halide, followed by demethylation with a nucleophile. google.comgoogle.com This approach has been applied to the synthesis of pergolide from dihydrolysergol. rsc.org

Advanced Synthetic Approaches to Pergolide(1+)

More recent synthetic efforts have focused on improving the efficiency, selectivity, and environmental impact of pergolide synthesis. These advanced approaches include the development of one-pot procedures and stereoselective pathways.

Stereoselective Synthetic Pathways

The stereochemistry of the ergoline core is crucial for the biological activity of pergolide. While semi-synthetic routes starting from naturally occurring ergolines inherently control the stereochemistry, total synthesis approaches must address the stereoselective construction of the multiple chiral centers.

Recent advancements in asymmetric synthesis have provided new tools for constructing the ergoline skeleton with high stereocontrol. For example, a tandem asymmetric Friedel-Crafts alkylation/Michael addition reaction has been developed to synthesize the tricyclic core of ergoline derivatives, controlling the formation of three contiguous chiral centers in a single step with high enantioselectivity. sci-hub.se Although not yet applied to the total synthesis of pergolide itself, such methods offer a promising avenue for accessing novel and stereochemically defined ergoline analogues. sci-hub.se Another approach has utilized a stereoselective synthesis to prepare a derivative of (+/-)-3-PPP that has an intriguing structural overlap with pergolide. nih.gov

Purification Strategies for Pergolide(1+) Intermediates and Final Product

The purification of pergolide and its synthetic intermediates is a critical step in obtaining a product of high purity, as required for pharmaceutical applications. The presence of closely related byproducts often necessitates specialized purification techniques.

One of the major impurities that can form during the synthesis is D-6-methyl-8β-methylthiomethylergoline. google.com Hot-crystallization of both the intermediate D-6-n-propyl-8β-hydroxymethylergoline and the final pergolide base from water has been shown to be effective in significantly reducing impurities, particularly dihydrolysergol, which can co-precipitate and react in subsequent steps to form other byproducts. google.com

Molecular and Cellular Pharmacology of Pergolide 1+

Dopamine (B1211576) Receptor Subtype Agonism and Selectivity

Pergolide (B1684310) demonstrates a broad spectrum of activity across dopamine receptor subtypes, exhibiting agonist effects at both D1-like and D2-like receptor families. drugs.commedchemexpress.com

D1-like Receptor Family Interactions (D1, D5)

Pergolide is recognized as an agonist at both D1 and D2 receptor sites. drugs.com While it possesses a higher affinity for D2 receptors, it is also one of the more potent D1 receptor agonists among clinically available dopamine agonists. wikipedia.orgnih.gov This interaction with D1 receptors is significant as activation of these receptors can enhance D2 receptor-mediated responses. cambridge.org Specifically, pergolide's activation of striatal D1 receptors has been shown to stimulate adenylate cyclase activity, leading to an increase in cyclic AMP production. nih.gov The affinity of pergolide for the D1 receptor has been reported with a Ki value of 447 nM in human brain tissue. nih.gov

Pergolide also shows agonist activity at the D5 receptor, which, like the D1 receptor, is part of the D1-like family. drugbank.comncats.io The D1-like receptor family, consisting of D1 and D5 subtypes, is associated with the Gs family of G proteins, and their activation stimulates adenylyl cyclase. nih.gov

D2-like Receptor Family Interactions (D2, D3, D4)

Pergolide exhibits potent agonist activity at the D2-like receptor family, which includes the D2, D3, and D4 subtypes. drugbank.comncats.io These receptors are coupled to the Gi/o family of G proteins, and their activation inhibits adenylyl cyclase. nih.gov

Pergolide acts on both presynaptic and postsynaptic D2 receptors. nih.gov It is believed that the stimulation of postsynaptic D2 receptors is primarily responsible for its therapeutic effects in conditions like Parkinson's disease, while presynaptic D2 stimulation may offer neuroprotective effects. drugbank.comncats.io Some studies suggest that pergolide may have a preferential affinity for presynaptic dopamine autoreceptors, which regulate the release of dopamine. nih.gov At lower concentrations, pergolide has been observed to decrease dopamine turnover, an effect attributed to the activation of these presynaptic receptors. nih.gov

Pergolide's affinity for various dopamine receptor subtypes has been compared to other dopamine agonists. It demonstrates a high affinity for D2 and D3 receptors. drugbank.comncats.io In comparative binding studies, the affinity (Ki) of pergolide for the D3 receptor subtype was found to be 0.86 nM, which is comparable to that of pramipexole (B1678040) (Ki=0.97 nM). nih.gov For the D2 receptor, some studies have reported a high affinity for pergolide, while others using different methodologies have found weaker binding. nih.gov Pergolide also demonstrates agonist activity at the D4 receptor. drugbank.com

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Pergolide and Other Dopamine Agonists

Compound D1 Receptor D2 Receptor D3 Receptor
Pergolide 447 nih.gov Varies by study 0.86 nih.gov
Pramipexole No affinity up to 10⁻⁴ M nih.gov 79,500 nih.gov 0.97 nih.gov
Ropinirole (B1195838) No affinity up to 10⁻⁴ M nih.gov 98,700 nih.gov -
Bromocriptine (B1667881) 3418 fda.gov 27 fda.gov 18 fda.gov
Lisuride 56.7 nih.gov 0.95 nih.gov 1.08 nih.gov
Cabergoline - 0.61 nih.gov 1.27 nih.gov

Note: Ki values represent the concentration of the drug required to displace 50% of the radioligand from the receptor, with lower values indicating higher affinity. Data is compiled from multiple sources and methodologies, which can lead to variations.

Non-Dopaminergic Receptor Modulations

In addition to its effects on dopamine receptors, pergolide also interacts with various serotonin (B10506) receptor subtypes. wikipedia.orgncats.io

Serotonin Receptor Subtype Interactions (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C)

Molecular Mechanisms in Model Systems Related to 5-HT2B Receptor Activation

Pergolide(1+), an ergot derivative, demonstrates agonist activity at serotonin 5-hydroxytryptamine (5-HT) receptors, including the 5-HT2B subtype. drugbank.comncats.ionih.gov This interaction is significant as agonism at 5-HT2B receptors has been linked to the development of cardiac valvulopathy. nih.govresearchgate.net In model systems, the activation of 5-HT2B receptors by pergolide initiates a cascade of molecular events that can lead to tissue remodeling.

Studies in porcine vascular rings have been instrumental in dissecting the molecular fragments of the pergolide molecule responsible for its agonist activity at 5-HT2B and 5-HT2A receptors. nih.gov Research indicates that the N(6)-propyl substituent of pergolide is a critical determinant for its agonist action at the 5-HT2B receptor. nih.gov When this propyl group is replaced by an ethyl group, the potent agonism at both 5-HT2B and 5-HT2A receptors is maintained. nih.gov However, substituting the N(6)-propyl with a methyl group converts the molecule from an agonist to a potent antagonist at the 5-HT2B receptor. nih.gov The derivative without any substitution at the N(6) position acts as a partial agonist with low efficacy at the 5-HT2B receptor. nih.gov

The activation of 5-HT2B receptors by agonists like pergolide is thought to contribute to fibrotic processes through the activation of myofibroblasts in a manner dependent on transforming growth factor (TGF)-β1. mdpi.com This highlights a key molecular pathway through which pergolide's interaction with 5-HT2B receptors may exert its pathological effects. Furthermore, transcriptomic analysis of valvular tissue from rabbits treated with pergolide revealed changes in gene expression indicative of metabolic reprogramming and increased growth factor responses, further underscoring the complex molecular consequences of 5-HT2B receptor activation. researchgate.net

Adrenergic Receptor Interactions (Alpha1, Alpha2)

In animal models, the interplay between adrenergic and dopaminergic systems is evident. For instance, in mice with reserpine-induced akinesia, adrenergic stimulation via α1 receptors appears to be a necessary component for D2-induced motor responses. nih.gov The locomotor activity induced by pergolide in these models can be prevented by the α-adrenergic antagonists prazosin (B1663645) and yohimbine. nih.gov This suggests a functional interaction where α1 adrenergic receptor stimulation may act as a permissive factor for dopamine D2 receptor-mediated effects. nih.gov Specifically, studies have shown that an α1/α2 agonist can restore the ability of pergolide to reverse akinesia in certain experimental conditions, an effect that is blocked by prazosin. nih.gov

Intracellular Signaling Cascades and Molecular Effects

G-protein Coupled Receptor (GPCR) Activation Pathways

Pergolide(1+) exerts its effects by acting as an agonist at multiple G protein-coupled receptors (GPCRs), which are a large family of cell surface receptors that transduce extracellular signals into intracellular responses. drugbank.comwikipedia.orgnih.gov These receptors are involved in numerous physiological processes and are major drug targets. wikipedia.orgmdpi.combiorxiv.org The primary signaling pathways activated by GPCRs include the cyclic AMP (cAMP) pathway and the phosphatidylinositol pathway. wikipedia.org

Pergolide is an agonist at various monoaminergic receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C), and adrenergic (α1A, α1B, α1D, α2A, α2B, α2C) receptors, all of which are GPCRs. drugbank.comncats.io The dopamine D2 receptor, a primary target for pergolide's therapeutic effects, is coupled to Gαi proteins. drugbank.comscielo.org Activation of Gαi-coupled receptors typically leads to the inhibition of adenylate cyclase. scielo.org In contrast, D1 receptor activation stimulates adenylate cyclase activity. scielo.org The 5-HT2 family of receptors, including the 5-HT2B receptor, primarily couple to Gαq/11 proteins, which activate the phospholipase C pathway. drugbank.com

The activation of these diverse GPCRs by pergolide initiates a cascade of intracellular events. Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of its associated G protein. mdpi.com The activated G protein then modulates the activity of downstream effector enzymes or ion channels, resulting in a cellular response. mdpi.com

Modulation of Adenylate Cyclase Activity and Cyclic AMP Production

Pergolide(1+)'s interaction with various G protein-coupled receptors leads to the modulation of adenylate cyclase activity and, consequently, the intracellular levels of cyclic AMP (cAMP). scielo.orgnih.gov The specific effect depends on the receptor subtype and the G protein to which it is coupled.

Activation of D2 dopamine receptors, which are coupled to Gαi proteins, typically results in the inhibition of adenylate cyclase and a decrease in cAMP production. scielo.org However, prolonged stimulation of D2 receptors with agonists like pergolide can lead to a phenomenon known as heterologous sensitization. nih.gov In this process, pretreatment with a D2 agonist enhances the subsequent activation of adenylate cyclase by other stimuli, such as forskolin (B1673556) or agonists of Gs-coupled receptors. nih.gov This sensitization is blocked by D2 antagonists and pertussis toxin, indicating the involvement of Gi/Go proteins. nih.gov In some cell systems, this sensitization manifests as a significant increase in the maximal response of isoproterenol-stimulated cAMP accumulation. nih.gov

Impact on Cellular Energy Homeostasis and Metabolic Reprogramming in Model Systems

Recent research in model systems has revealed that pergolide(1+) can significantly impact cellular energy homeostasis and induce metabolic reprogramming, particularly in the context of its effects on heart valves. mdpi.comnih.govuliege.be

In a rabbit model, long-term administration of pergolide led to valvular alterations characterized by extracellular matrix remodeling. nih.govuliege.be Transcriptome profiling of the affected valve tissue showed that pergolide treatment specifically affected genes involved in cellular homeostasis. mdpi.comnih.gov A key finding was the activation of AMP-activated protein kinase-α (AMPK-α), a master regulator of cellular energy homeostasis. researchgate.netmdpi.comnih.gov Once activated, AMPK initiates a switch from ATP-consuming anabolic pathways to ATP-generating catabolic pathways to maintain energy balance. mdpi.com This includes the inhibition of processes like protein synthesis and the stimulation of glucose utilization and fatty acid oxidation. mdpi.com

The impact of pergolide on valve metabolism was further supported by a significant reduction in the levels of miR-107, a microRNA involved in regulating metabolic reprogramming. mdpi.comnih.gov These findings suggest that pergolide may cause valvular heart disease through mechanisms involving the metabolic reprogramming of valvular cells. mdpi.comnih.govuliege.be The data from these model systems indicate that pergolide-induced alterations in cellular metabolism and homeostasis can lead to changes in cell-extracellular matrix interactions, contributing to tissue remodeling. mdpi.comdntb.gov.ua

Preclinical Research Applications of Pergolide 1+ in Model Systems

In Vitro Cellular and Tissue Culture Models

In vitro models are fundamental in preclinical research, offering controlled environments to study the direct effects of compounds on cells and tissues.

Primary cell cultures, derived directly from animal tissues, provide a model that closely mimics the in vivo cellular environment. Studies using primary cultures of dopaminergic neurons from mouse mesencephalon have demonstrated the neuroprotective properties of Pergolide(1+). In these models, Pergolide(1+) was shown to enhance the survival of healthy dopaminergic neurons. nih.govnih.gov Furthermore, it was found to partially reverse the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, and prevent the reduction of dopamine (B1211576) uptake induced by L-DOPA. nih.govnih.gov These findings suggest that Pergolide(1+) can protect dopaminergic neurons under conditions of elevated oxidative stress. nih.govnih.gov Research also indicated that Pergolide(1+) reduced lactate (B86563) production, thereby promoting more efficient aerobic metabolism in these primary neuronal cultures. nih.govnih.gov

Table 1: Effects of Pergolide(1+) in Primary Mesencephalic Cell Cultures

Model System Key Finding Reference
Primary mouse mesencephalon cultures Enhanced survival of dopaminergic neurons. nih.gov, nih.gov
Primary mouse mesencephalon cultures Partially reversed toxic effects of MPP+. nih.gov, nih.gov
Primary mouse mesencephalon cultures Prevented L-DOPA-induced reduction of dopamine uptake. nih.gov, nih.gov
Primary mouse mesencephalon cultures Reduced lactate production, promoting aerobic metabolism. nih.gov, nih.gov

Established cell lines are crucial for studying specific cellular pathways in a reproducible manner. Although direct studies of Pergolide(1+) on certain cell lines are not extensively detailed in available literature, the relevance of these models can be inferred from the compound's therapeutic applications. For instance, Pergolide(1+) is used to treat pituitary pars intermedia dysfunction (PPID) in horses, a condition involving pituitary adenomas. nih.govresearchgate.netnih.gov Therefore, pituitary tumor cell lines, such as the murine-derived AtT-20 cell line, serve as important preclinical models for investigating the molecular mechanisms underlying conditions that Pergolide(1+) is designed to treat.

Similarly, chromaffin cell lines like PC12, derived from a rat adrenal pheochromocytoma, are widely used in neurobiological and neuroendocrine research. These cells synthesize and store catecholamines, including dopamine, making them a relevant model for studying the effects of dopamine agonists.

In vitro transport and permeation models are essential for predicting a drug's absorption and distribution. The transdermal delivery of Pergolide(1+) has been investigated using in vitro models of human skin. In one study, flow-through Franz diffusion cells were used to assess the penetration of Pergolide(1+) across human skin from various vesicle formulations. nih.gov The results demonstrated that elastic vesicles significantly enhanced drug transport compared to a control buffer solution, achieving a steady-state flux of 13.6 ± 2.3 ng/(h*cm²). nih.gov This was a 6.2-fold increase compared to more rigid vesicle formulations, highlighting the importance of the vehicle's composition in transdermal delivery. nih.gov

The off-target effects of Pergolide(1+) have been studied using engineered tissues from porcine aortic valve interstitial cells (AVICs), as some dopamine agonists have been linked to valvular heart disease. nih.gov An in vitro study found that acute exposure to Pergolide(1+) led to an increase in the stiffness of these engineered valve tissues. nih.gov Concurrently, it decreased both the basal and active contractile tone generated by the AVIC tissues and disrupted their structural organization. nih.gov This model system is crucial for evaluating the potential for drug-induced valvular remodeling and fibrosis. nih.gov

Table 2: In Vitro Permeation and Tissue Effects of Pergolide(1+)

Model System Parameter Measured Key Finding Reference
Human Skin (Franz Diffusion Cell) Steady-State Flux 13.6 ± 2.3 ng/(h*cm²) from elastic vesicles. nih.gov
Human Skin (Franz Diffusion Cell) Transport Enhancement 6.2-fold increase with elastic vesicles vs. rigid vesicles. nih.gov
Engineered Porcine AVIC Tissue Tissue Stiffness Increased after acute exposure. nih.gov
Engineered Porcine AVIC Tissue Contractility Decreased basal and active contractile tone. nih.gov

In Vivo Animal Models for Investigating Neuropharmacological Effects

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a drug within a whole organism. umn.edu

The most widely used animal model for Parkinson's disease involves the neurotoxin 6-hydroxydopamine (6-OHDA) to create specific lesions in the nigrostriatal pathway of rats, leading to a depletion of dopamine that mimics the disease state. nih.govnih.gov This hemi-Parkinsonian rat model is used to study the effects of potential therapeutic agents like Pergolide(1+). In such models, Pergolide(1+) has been shown to potentiate the effects of L-DOPA. nih.gov When administered with L-DOPA, Pergolide(1+) significantly increased the extracellular levels of dopamine in the denervated striatum, suggesting it helps restore striatal dopamine levels. nih.gov Other studies in rodent models with significant loss of dopaminergic neurons have shown that Pergolide(1+) can effectively reverse reductions in exploratory behavior.

Microdialysis techniques in 6-OHDA-lesioned rats allow for the detailed assessment of neurochemical changes in the brain. Studies have shown that Pergolide(1+) administration alone caused a decrease in the extracellular levels of dopamine in both the intact and the denervated striatum. nih.gov In the intact striatum, it also decreased the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov However, when co-administered with L-DOPA in the denervated striatum, Pergolide(1+) significantly potentiated the L-DOPA-induced increase in dopamine levels. nih.gov This indicates a synergistic interaction that is crucial for its therapeutic effect in models of dopamine deficiency. nih.gov

Table 3: Neurochemical Effects of Pergolide(1+) in 6-OHDA-Lesioned Rats

Treatment Brain Region Neurochemical Change Reference
Pergolide(1+) alone Denervated Striatum 87% decrease in extracellular Dopamine. nih.gov
Pergolide(1+) alone Intact Striatum 67% decrease in extracellular Dopamine. nih.gov
Pergolide(1+) alone Intact Striatum Decreased DOPAC and HVA levels. nih.gov
Pergolide(1+) + L-DOPA Denervated Striatum Significantly higher L-DOPA-induced Dopamine increase compared to L-DOPA alone. nih.gov

Rodent Models of Dopaminergic System Dysfunction (e.g., 6-OHDA Lesions)

Behavioral Paradigms for Dopaminergic Modulation

Pergolide(1+)'s activity on central dopaminergic receptors has been evaluated using several behavioral paradigms in preclinical models, particularly in rodents. nih.gov A key model for studying Parkinson's disease involves the unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA), which depletes dopamine and induces motor asymmetry. In this model, Pergolide(1+) has been shown to induce vigorous contralateral turning behavior in rats, a response indicative of dopamine receptor stimulation. nih.govnih.gov This effect was found to be more potent and of longer duration compared to other dopamine agonists like bromocriptine (B1667881) and lergotrile. nih.gov

Further studies have employed maze-based tasks to assess the effects of Pergolide(1+) on cognitive functions modulated by the dopaminergic system. In a 6-OHDA-induced rat model of Parkinson's disease, Pergolide(1+) was investigated for its impact on memory deficits. nih.gov The Y-maze and the 8-arm radial maze are standard apparatuses used to evaluate spatial and working memory. nih.govnih.govnih.govaber.ac.ukiosrjournals.org Research showed that rats treated with Pergolide(1+) exhibited improved performance in both the Y-maze and radial-arm-maze tasks, suggesting a facilitation of spatial memory. nih.gov Specifically, a reduction in the number of working and reference memory errors was observed in the group receiving Pergolide(1+) compared to control groups. nih.gov These findings highlight the utility of behavioral paradigms in demonstrating the potential of Pergolide(1+) to modulate dopaminergic pathways and associated cognitive functions.

Large Animal Models in Endocrine Research (e.g., Equine Pituitary Pars Intermedia Dysfunction)

Pergolide(1+) is widely utilized in veterinary preclinical and clinical research, particularly in the context of Equine Pituitary Pars Intermedia Dysfunction (PPID). nih.gov PPID, a common neurodegenerative and endocrine disorder in aged horses, is characterized by the loss of dopaminergic inhibition of the pituitary pars intermedia, leading to excessive hormone production, including adrenocorticotropic hormone (ACTH). umn.eduusask.cauky.edu This condition presents with clinical signs such as hypertrichosis (a long, curly hair coat), muscle wasting, lethargy, and an increased susceptibility to infections. uky.edu

Endocrine markers are also a key focus of research. Studies consistently show that Pergolide(1+) treatment leads to a reduction in plasma ACTH concentrations. nih.govresearchgate.netthehorse.com The percentage of horses showing a decrease in ACTH levels has been reported to be between 44% and 74%, with normalization of these levels occurring in 28% to 74% of cases. nih.govresearchgate.netthehorse.com While improvement in clinical signs is more common, normalization of endocrine tests is also achieved in a significant portion of cases. nih.gov Research has also investigated the effect of Pergolide(1+) on insulin (B600854) dysregulation, which can be a concurrent issue in horses with PPID. madbarn.comresearchgate.net Some findings suggest that Pergolide(1+) may help limit postprandial hyperinsulinemia in animals with both PPID and insulin dysregulation, although it may not alter tissue insulin sensitivity directly. madbarn.comresearchgate.net

Parameter Research Finding Reported Success Rate
Overall Clinical Improvement Sustained improvement in clinical signs (e.g., hair coat, lethargy).>75% of cases in most studies. nih.govthehorse.com
Plasma ACTH Reduction Decrease in elevated plasma ACTH concentrations.44% - 74% of cases. nih.govresearchgate.netthehorse.com
Plasma ACTH Normalization ACTH concentrations return to within normal reference intervals.28% - 74% of cases. nih.govresearchgate.netthehorse.com
Owner Satisfaction High level of satisfaction reported with long-term treatment.~80% of owners highly satisfied.

Investigation of Pergolide(1+) Effects on Oxidative Stress in Preclinical Settings

The role of oxidative stress in neurodegenerative diseases has led to investigations into the potential antioxidant properties of therapeutic agents. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to neutralize them with antioxidants, leading to cellular damage. nih.gov Key markers of oxidative stress include lipid peroxidation products like malondialdehyde (MDA), while the body's defense system includes enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govnih.govnih.gov

The effects of Pergolide(1+) on oxidative stress have been examined in preclinical models. In a study using the 6-OHDA-induced rat model of Parkinson's disease, researchers measured markers of oxidative stress in the temporal lobe. nih.gov The results indicated that Pergolide(1+) treatment led to a significant decrease in the level of MDA, a marker of lipid peroxidation, when compared to sham-operated rats. nih.gov This suggests that Pergolide(1+) may help to reduce cellular damage caused by oxidative processes. The same study also evaluated enzymatic antioxidant defenses, including superoxide dismutase and glutathione peroxidase. nih.gov The findings from this research suggest that Pergolide(1+) not only facilitates spatial memory but also improves the brain's oxidative balance in this specific preclinical model. nih.gov

Oxidative Stress Marker Effect of Pergolide(1+) Treatment Interpretation
Malondialdehyde (MDA) Significant decrease in MDA levels. nih.govReduction in lipid peroxidation and cellular damage.
Enzymatic Antioxidants (e.g., SOD, GPx) Investigated as part of the brain's oxidative balance. nih.govPergolide(1+) was found to improve the overall brain oxidative balance. nih.gov

Metabolic Characterization and Advanced Analytical Methodologies for Pergolide 1+ in Research

Preclinical Metabolic Fate of Pergolide(1+)

The preclinical assessment of a compound's metabolic fate is fundamental to understanding its pharmacokinetic profile. For Pergolide(1+), research in model organisms has elucidated its transformation within the liver and subsequent elimination from the body.

Table 1: Key Hepatic Metabolites of Pergolide(1+) in Rat Models

MetaboliteDopaminergic Activity
Pergolide (B1684310) sulfoxidePotent agonist, similar to Pergolide(1+) researchgate.netavma.org
Pergolide sulfonePotent agonist, similar to Pergolide(1+) researchgate.netavma.org
Despropyl pergolideDevoid of dopamine-like effects researchgate.net
Despropyl pergolide sulfoxideDevoid of dopamine-like effects researchgate.net

Excretion Pathways in Animal Models

Following hepatic metabolism, the elimination of Pergolide(1+) and its metabolites from the body is primarily handled by the kidneys. drugbank.com Studies in animal models indicate that renal excretion is the major route of elimination for the administered dose. drugbank.com In horses, for instance, the compound is completely eliminated within four to five days. researchgate.netavma.org The terminal elimination half-life in horses has been determined to be approximately 5.64 hours, which is considerably shorter than the 21 to 27 hours reported in humans, a difference attributed to the greater capacity for hepatic clearance in horses. avma.orgavma.org

Table 2: Pharmacokinetic Excretion Parameters of Pergolide(1+) in Horses

ParameterValue (Mean ± SD)Reference
Clearance959 ± 492 mL/h/kg avma.orgavma.org
Elimination Half-Life5.64 ± 2.36 hours avma.orgavma.org
Initial Volume of Distribution0.79 ± 0.32 L/kg avma.orgavma.org

Quantitative and Qualitative Analytical Techniques in Research

The low plasma concentrations of Pergolide(1+) achieved during research studies necessitate highly sensitive and specific analytical methods for its detection and quantification. researchgate.netresearchgate.net Various advanced chromatographic and mass spectrometric techniques have been developed to meet these demanding requirements. nih.gov

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of Pergolide(1+). To overcome the challenge of low plasma concentrations, HPLC is often coupled with highly sensitive detection methods like fluorescence. researchgate.netoup.com An analytical method using LC with fluorescence detection has been developed for pergolide analysis in horse plasma. oup.com While direct injection of plasma samples was possible, it resulted in a limit of quantification (LOQ) of 2 ng/mL. oup.com To enhance sensitivity and reduce matrix interferences, solid-phase extraction (SPE) is employed as a sample cleanup and pre-concentration step. researchgate.netoup.com The use of SPE significantly improved the LOQ in plasma samples to 0.15 ng/mL. oup.com For confirmation and validation of such methods, HPLC is frequently interfaced with tandem mass spectrometry (HPLC-MS/MS), which provides superior specificity and sensitivity. avma.orgresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS, offering higher speed, resolution, and sensitivity. researchgate.netmeasurlabs.com This technique has been successfully applied to the determination of Pergolide(1+) in horse plasma for pharmacokinetic studies. nih.govresearchgate.net The method is noted for its simplicity in sample preparation, often requiring only protein precipitation with a solvent like methanol (B129727) before injection. nih.govresearchgate.net The sensitivity of UPLC-MS/MS is exceptional, with a reported lower limit of quantification (LLOQ) of 0.006 ng/mL and a method detection limit of 0.002 ng/mL in horse plasma. nih.gov This level of performance allows for the accurate measurement of plasma levels even during the late elimination phase, up to 48 hours post-administration. nih.gov UPLC-MS/MS is considered a robust and essential tool for qualifying the compound in biological samples. nih.govmdpi.com

Table 3: Performance of a UPLC-MS/MS Method for Pergolide(1+) Analysis

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.006 ng/mL nih.gov
Method Detection Limit (MDL)0.002 ng/mL nih.gov
Precision (RSD)< 10% nih.gov
Accuracy at 0.014 ng/mL-7.3% nih.gov
Sample PreparationMethanol protein precipitation nih.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique used in mass spectrometry that is particularly suited for thermally stable compounds with low to medium polarity that are not easily ionized by other methods like electrospray ionization (ESI). researchgate.netwikipedia.orglabcompare.com APCI works by using a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase ion-molecule reactions. wikipedia.orgcreative-proteomics.com This "soft" ionization method typically produces singly charged ions, simplifying the resulting mass spectrum. creative-proteomics.com While specific applications of APCI-MS for Pergolide(1+) are less commonly detailed in comparison to ESI-based methods, its utility for a wide range of pharmaceutical compounds makes it a relevant and powerful tool in analytical chemistry. researchgate.netwikipedia.org The technique is often used as an interface for liquid chromatography (LC-APCI-MS) and is valued for its high sensitivity and selectivity in analyzing small molecules. creative-proteomics.com

Sample Preparation and Matrix Effects in Research Analysis

The accurate quantification of Pergolide(1+) and its parent compound, pergolide, in biological matrices is a critical aspect of metabolic and pharmacokinetic research. Due to the typically low concentrations of pergolide in plasma following administration, highly sensitive analytical methods are required. nih.govoup.com However, the complexity of biological samples, such as plasma, necessitates robust sample preparation techniques to remove interfering substances that can compromise analytical results. nih.govoup.comthermofisher.com The choice of sample preparation method directly impacts the cleanliness of the extract, the limit of quantification (LOQ), and the longevity of analytical instrumentation. nih.govoup.com

Sample Preparation Techniques

Research studies have employed several sample preparation strategies for the analysis of pergolide in plasma, primarily focusing on protein precipitation and solid-phase extraction (SPE).

Protein Precipitation: This method involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. One straightforward and rapid technique involves methanol protein precipitation, where the supernatant is directly injected into the analysis system after centrifugation. nih.govresearchgate.net This method has proven sufficient for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) applications, enabling pharmacokinetic studies with a lower limit of quantification (LLOQ) of 0.006 ng/mL. nih.govresearchgate.net Another protocol involves combining plasma with methanol, vortexing the mixture, and freezing it overnight at -20°C to ensure a more thorough precipitation of both proteins and lipids before centrifugation. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more rigorous cleanup technique that provides cleaner sample extracts compared to protein precipitation. nih.govoup.com This method is particularly valuable as direct analysis of plasma, even with sensitive MS/MS techniques, can lead to rapid incapacitation of the instrument due to the accumulation of matrix components. nih.govoup.com The use of SPE has been shown to significantly improve the LOQ for pergolide in horse plasma from 2 ng/mL with direct injection to 0.15 ng/mL. nih.govoup.com Furthermore, the cleaner extracts obtained from SPE extend the operational life of analytical pre-columns, allowing for higher sample throughput. nih.govoup.com The effectiveness of SPE for cleanup and preconcentration has been validated using LC-MS/MS. nih.govoup.com Advanced SPE techniques, such as those using molecularly imprinted polymers (MIPs), offer high selectivity for target analytes and have been explored for related compounds. uky.edu

The following table summarizes and compares different sample preparation methods used in pergolide research.

Method Procedure Analytical System Matrix Achieved LOQ/LLOQ Key Findings Reference(s)
Direct Injection Direct injection of plasma sample.LC with Fluorescence DetectionHorse Plasma2 ng/mLMatrix interferences were nominal, but "dirty" samples could incapacitate instrumentation. nih.gov, oup.com
Protein Precipitation Methanol added, centrifuged, supernatant injected.UPLC-MS/MSHorse Plasma0.006 ng/mL (LLOQ)Simple, rapid method sufficient for low-level pharmacokinetic studies. nih.gov, researchgate.net
Solid-Phase Extraction (SPE) Sample passed through SPE cartridge to isolate analyte.LC with Fluorescence Detection / LC-MS/MSHorse Plasma0.15 ng/mLProvided cleaner extracts and extended instrument pre-column life. nih.gov, oup.com

Matrix Effects in Research Analysis

Matrix effects are a significant challenge in bioanalysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects arise from co-eluting, endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. uky.edu

In the analysis of Pergolide(1+), isobaric chemical or matrix interferences can make it difficult to achieve a low limit of quantification. thermofisher.com While direct injection of horse plasma has been reported to have nominal interferences in some studies, complex matrices often necessitate strategies to mitigate these effects. nih.govoup.com

Strategies to overcome matrix effects include:

Advanced Sample Preparation: Implementing more effective cleanup steps, such as SPE, is a primary strategy to remove interfering components from the matrix before analysis. thermofisher.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank sample matrix that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix. uky.edu It is crucial to select a blank matrix material that closely matches the study samples, as different matrix sources can exhibit varying effects. uky.edu

Use of Internal Standards: The use of isotopically labeled internal standards is a highly effective method to correct for matrix effects, as the standard is affected by suppression or enhancement in the same way as the analyte. uky.edu

Instrumental Enhancements: Utilizing advanced mass spectrometry features, such as enhanced mass-resolution, can help to resolve the analyte signal from isobaric interferences. thermofisher.com In one study, employing enhanced mass-resolution improved the LLOQ for pergolide from 500 fg to 250 fg on-column by reducing the impact of matrix interferences. thermofisher.com

The following table details the quantitative impact of matrix effects and the improvements seen with mitigation strategies in pergolide analysis.

Analytical Condition LOQ/LLOQ Accuracy (%RE) & Precision (%CV) Key Observation Reference(s)
Unit Mass-Resolution500 fg on columnN/AIsobaric chemical/matrix interferences made lowering the LLOQ difficult. thermofisher.com
Enhanced Mass-Resolution250 fg on column-2.5% RE, 4.9% CVImproved LLOQ by resolving analyte from matrix interferences. thermofisher.com
UPLC-MS/MS with Protein Precipitation0.014 ng/mL (a QC level)-7.3% Accuracy, <10% RSD PrecisionSimple sample prep met acceptance criteria for precision and accuracy. nih.gov

Structure Activity Relationships Sar and Computational Modeling of Pergolide 1+

Stereochemical Considerations and Conformational Analysis

Pergolide (B1684310) is a complex molecule with multiple stereocenters inherent to its rigid tetracyclic ergoline (B1233604) core. The specific spatial arrangement of its atoms and substituent groups is critical for its interaction with dopamine (B1211576) receptors.

Stereoselectivity: The biological activity of pergolide is highly stereoselective. The naturally occurring (-)-enantiomer possesses potent dopamine agonist properties, while the (+)-enantiomer demonstrates significantly reduced activity wikipedia.org. This highlights the necessity of a precise three-dimensional fit between the ligand and the receptor's binding pocket.

Conformational Flexibility: While the ergoline nucleus is largely rigid, the side chains, particularly the N-propyl group at position 6 and the (methylthio)methyl group at position 8, have conformational freedom. Computer-aided conformational analysis is employed to determine the molecule's preferred low-energy conformations and to identify the specific "bioactive conformation" responsible for its pharmacological effect at the D1 dopamine receptor researchgate.net. The hypothesis that specific orientations, such as an equatorial ammonium (B1175870) hydrogen, are required for D1 agonist selectivity has been explored through computational calculations researchgate.net. The study of how subtle stereochemical changes can impact conformational rigidity and binding modes is crucial, as a single inversion can lead to vastly different biological outcomes by altering intramolecular interactions and affinity for a target protein nih.gov.

Key Structural Features Influencing Dopaminergic Agonism

The potent activity of Pergolide(1+) as a dopamine receptor agonist stems from several key structural features that allow it to mimic endogenous dopamine and effectively activate its receptors.

Ergoline Scaffold: The tetracyclic ergoline framework serves as the foundational pharmacophore, providing the correct geometry to present key interaction points to the dopamine receptors.

Dopamine D1 and D2 Receptor Agonism: Pergolide is a potent agonist of both D1 and D2 dopamine receptor subtypes drugbank.comwikipedia.org. It is considered one of the most potent D1 receptor agonists among clinically available dopamine agonists wikipedia.org. Its agonist activity at D1 receptors is demonstrated by its ability to stimulate dopamine-sensitive adenylate cyclase, a key signaling pathway linked to these receptors nih.gov. The interaction with D2 and D3 receptor subtypes is thought to be primarily responsible for its principal therapeutic effects drugbank.comnih.gov.

N-Propyl Group: The presence of an N-n-propyl group at position 6 of the ergoline structure is known to frequently enhance the dopamine agonist effects in this class of compounds wikipedia.org.

8β-Substituent: The (methylthio)methyl group at the 8β position is a defining characteristic of the pergolide molecule nih.gov. This substituent plays a role in modulating the affinity and efficacy of the compound at various dopamine and other receptor subtypes.

Structural FeatureContribution to Dopaminergic AgonismSupporting Evidence
Ergoline Tetracyclic CoreActs as a rigid scaffold mimicking the conformation of dopamine, enabling receptor binding. wikipedia.orgnih.gov
(-)-Enantiomer StereochemistryThe specific stereoisomer responsible for potent agonist activity. wikipedia.org
N-Propyl Group (Position 6)Enhances the potency of dopamine agonist effects. wikipedia.org
(Methylthio)methyl Group (Position 8β)Contributes to the specific binding profile and efficacy at dopamine receptor subtypes. nih.gov

In Silico Pharmacology Profiling and Cheminformatics

Cheminformatics and computational (in silico) methods are powerful tools for predicting the pharmacological profile of a compound across a wide array of biological targets frontiersin.org. These approaches are crucial for understanding a drug's full spectrum of activity, including potential off-target interactions nih.gov.

For pergolide, in silico target profiling has revealed a promiscuous pharmacological profile, indicating interactions with numerous targets beyond its primary dopaminergic ones researchgate.netpsu.edu. Studies show that drugs targeting aminergic G protein-coupled receptors (GPCRs), like pergolide, often exhibit such cross-pharmacology psu.eduresearchgate.netnih.gov. This promiscuity was computationally predicted and later confirmed experimentally, with pergolide showing affinity for various serotonin (B10506) receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, etc.) wikipedia.orgresearchgate.net.

Ligand-based chemogenomics operates on the principle that molecules with similar structures are likely to interact with similar biological targets nih.gov. This approach is particularly valuable when the 3D structure of the target protein is unknown nih.gov.

A key technique in this area involves encoding molecular structures into mathematical descriptors that capture their physicochemical and topological features. One such method uses Shannon Entropy-based Descriptors (SHED), which characterize a molecule based on the distributions of atom-centered feature pairs psu.eduresearchgate.net. The in silico target profile of pergolide was generated by calculating its SHED profile and comparing it via Euclidean distance to a large reference library of compounds with known biological activities researchgate.netresearchgate.net. This analysis successfully predicted pergolide's interactions with multiple receptor families, highlighting its polypharmacological nature.

The table below, based on data from such a study, shows reference compounds that are structurally similar to pergolide (as measured by a low SHED Euclidean distance) and their known biological targets, which in turn are predicted as potential targets for pergolide researchgate.net.

Reference CompoundKnown Target(s)SHED Euclidean Distance to Pergolide
Metergoline5-HT1, 5-HT2, D20.29
Lysuride5-HT1A, 5-HT2, D1, D20.31
Bromocriptine (B1667881)D1, D20.43
Spiperone5-HT1A, 5-HT2, D2, D3, D4, α1-adrenergic0.54
Fluspirilene5-HT2, D2, α1-adrenergic0.59

The use of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery and SAR analysis frontiersin.org. These computational models can learn from vast datasets of chemical structures and their associated biological activities to predict the properties of new or existing molecules researchgate.netmdpi.com.

ML algorithms—such as Random Forest (RF), Support Vector Machines (SVM), and Neural Networks (NN)—are applied to build predictive models for both primary pharmacological activities and off-target interactions researchgate.net. These models often integrate diverse data types, including physicochemical properties and predicted off-target profiles, to enhance their predictive accuracy researchgate.net. For instance, an integrated model combining such features significantly improves the ability to predict potential drug-induced toxicities compared to models that rely on only one type of data researchgate.net. While specific ML-driven SAR studies focusing solely on pergolide are not extensively detailed in the literature, the methodologies are widely applied to compounds of its class to predict drug-target interaction networks and identify potential liabilities early in the drug development process nih.govresearchgate.net.

Future Directions and Emerging Avenues in Pergolide 1+ Research

Exploration of Undiscovered Receptor Targets and Off-Target Interactions in Model Systems

The therapeutic and adverse effects of Pergolide(1+) are primarily attributed to its interactions with a range of dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgdrugbank.com However, a complete understanding of its receptor profile remains an area of active investigation. Future research is geared towards identifying previously unknown receptor targets and elucidating the full spectrum of its off-target interactions, which are crucial for predicting both therapeutic potential and adverse reactions. nih.govresearchgate.net

One of the primary drivers for this exploration is the need to understand the mechanisms behind its adverse effects, such as cardiac valvulopathy, which has been linked to its agonist activity at serotonin 5-HT2B receptors. wikipedia.org By identifying all molecular targets, researchers can build a more comprehensive safety profile. This involves moving beyond the primary dopamine and serotonin receptors to screen for interactions with a wider array of G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.gov

In silico off-target profiling has emerged as a powerful tool in this endeavor. nih.gov These computational models can predict the interaction probabilities of a molecule against a large panel of human targets, offering a cost-effective initial screening method. nih.govfrontiersin.org For instance, computational models have been used to successfully predict known off-targets of pergolide (B1684310) and have also been employed in adverse drug reaction (ADR) enrichment analysis to understand the underlying mechanisms at the target level. nih.gov

The following table summarizes the known receptor interactions of Pergolide(1+), which serves as a foundation for exploring undiscovered targets.

Receptor FamilySpecific ReceptorsKnown Interaction
DopamineD1, D2, D3, D4, D5Agonist drugbank.comnih.gov
Serotonin5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2CAgonist wikipedia.orgdrugbank.com
Adrenergicα1A, α1B, α1D, α2A, α2B, α2CAgonist drugbank.com

Future studies will likely employ a combination of these in silico approaches with experimental validation in various model systems to uncover novel interactions that could explain its diverse physiological effects.

Development of Novel Preclinical Models for Deeper Mechanistic Insights

To gain a more profound understanding of Pergolide(1+)'s mechanisms of action and its pathological effects, the development of more sophisticated and relevant preclinical models is essential. Traditional animal models have been valuable, but new approaches are needed to better replicate human and species-specific physiology.

One promising area is the use of engineered tissues. For example, to investigate the link between pergolide and cardiac valvulopathy, researchers have developed in vitro models using engineered valvular interstitial cell (AVIC) tissues. nih.gov These models allow for the direct measurement of cellular and tissue-level responses to drug exposure, such as changes in tissue stiffness and contractility. nih.gov Studies using these models have shown that acute pergolide exposure can increase tissue stiffness and decrease contractile stresses, providing a potential functional marker for early drug-induced valvular heart disease. nih.gov

In the veterinary field, particularly for the treatment of Pituitary Pars Intermedia Dysfunction (PPID) in horses, there is a clear need for improved preclinical models. nih.govmdpi.com While horses with naturally occurring PPID are the primary subjects for clinical research, controlled studies are necessary to understand the long-term efficacy and potential side effects of pergolide treatment. nih.govresearchgate.net Research priorities in this area include investigating the relationship between PPID, insulin (B600854) dysregulation, and laminitis, and evaluating long-term responses to pergolide. mdpi.comveterinary-practice.com The development of equine-specific cell lines or organoid models of the pituitary gland could provide a more controlled environment to study the direct effects of Pergolide(1+) on pituitary cells.

Furthermore, genetic studies in animal models, such as identifying genetic alleles that contribute to different responses to pergolide treatment in horses, represent another frontier. umn.edu This could lead to personalized medicine approaches in veterinary practice, where treatment strategies are tailored based on an individual animal's genetic makeup. umn.edu

Advanced Computational and In Silico Prediction for Pergolide(1+) Derivatives

The future of Pergolide(1+) research is intrinsically linked to the advancements in computational chemistry and in silico modeling. vu.lt These powerful tools offer the potential to design novel derivatives of Pergolide(1+) with improved therapeutic profiles and reduced adverse effects. nih.govnih.gov

The process of in silico drug design involves several key steps:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the chemical structures of Pergolide(1+) and its analogs in relation to their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. vu.lt

Molecular Docking: This technique simulates the binding of a ligand (such as a Pergolide(1+) derivative) to the three-dimensional structure of a target receptor. acs.org This allows for the prediction of binding affinity and the identification of key molecular interactions, guiding the design of more potent and selective compounds.

Pharmacokinetic and Toxicity Prediction: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities (like hERG channel blockade), of new chemical entities. acs.orgresearchgate.net This early assessment helps to prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov

The primary goal for designing Pergolide(1+) derivatives would be to retain the desired agonist activity at dopamine D2-like receptors while minimizing or eliminating the agonist activity at the 5-HT2B receptor, which is implicated in cardiac valvulopathy. drugbank.comnih.gov Computational approaches can be used to identify specific structural modifications to the Pergolide(1+) scaffold that would achieve this desired selectivity.

The following table outlines the potential applications of advanced computational methods in the development of Pergolide(1+) derivatives.

Computational MethodApplication in Pergolide(1+) Derivative Research
In silico off-target profilingPredict potential interactions with a wide range of human proteins to identify and mitigate potential side effects early in the design process. nih.gov
Molecular docking and dynamicsElucidate the binding modes at various dopamine and serotonin receptor subtypes to guide the design of more selective agonists. acs.org
QSAR and machine learningDevelop predictive models for biological activity and ADME/Tox properties based on chemical structure. vu.ltresearchgate.net
Drug repositioning algorithmsAnalyze gene expression data to identify potential new therapeutic uses for Pergolide(1+) or its derivatives. nih.govresearchgate.net

Through these advanced computational techniques, the development of the next generation of ergoline-derived compounds, inspired by the Pergolide(1+) structure, can be pursued in a more rational and efficient manner, ultimately aiming to harness the therapeutic benefits while minimizing the risks. repec.orggoogle.com

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying pergolide(1+)’s dopaminergic effects in preclinical research?

  • Methodological Answer : Rodent models with dopamine depletion (e.g., 6-OHDA-lesioned rats) or optogenetic stimulation are widely used to assess pergolide’s agonist activity. Behavioral assays, such as rotational behavior tests, can quantify dopamine receptor activation . For cellular studies, in vitro models like transfected HEK293 cells expressing human D1/D2 receptors allow precise measurement of receptor binding affinity and downstream signaling (e.g., cAMP modulation). Ensure dose-response curves are validated against known agonists (e.g., cabergoline for D2 selectivity) to confirm specificity .

Q. How can serum prolactin levels be utilized as a biomarker to assess pergolide(1+)’s efficacy in modulating dopamine pathways?

  • Methodological Answer : Prolactin suppression correlates with pergolide’s dopamine receptor activation due to its inhibitory effect on pituitary lactotrophs. In human studies, baseline and post-treatment prolactin measurements via ELISA or chemiluminescence immunoassays are critical. For example, a >50% reduction in prolactin levels within 4–6 hours post-administration indicates significant D2 receptor activity. However, outliers (e.g., baseline levels >4 SD from the mean) should be excluded to avoid spurious correlations .

Q. What statistical methods are recommended for analyzing pergolide(1+)’s dose-dependent effects on behavioral outcomes?

  • Methodological Answer : Use mixed-effects models to account for inter-subject variability in longitudinal studies. For discrete outcomes (e.g., binary perceptual accuracy), logistic regression with covariates (e.g., prolactin change) is suitable. In time-series data (e.g., motion perception tasks), drift diffusion modeling (DDM) can isolate parameters like drift rate and decision boundaries to quantify dopaminergic modulation of cognitive processes .

Advanced Research Questions

Q. How can researchers resolve contradictions between pergolide(1+)’s reported efficacy in Parkinson’s disease (PD) models and its limited clinical adoption due to safety concerns?

  • Methodological Answer : Conduct meta-analyses of preclinical vs. clinical data to identify gaps. For example, while pergolide improves motor symptoms in PD rodent models via D1/D2 agonism, its association with cardiac valvulopathy in humans necessitates alternative models (e.g., transgenic mice with 5-HT2B receptor overexpression) to study fibrotic side effects. Comparative studies with safer agonists (e.g., pramipexole) should include histopathology endpoints .

Q. What experimental designs are optimal for isolating D1 vs. D2 receptor contributions to pergolide(1+)’s cognitive effects?

  • Methodological Answer : Use selective receptor antagonists (e.g., SCH23390 for D1, L-741,626 for D2) in crossover studies. For example, in visual perception tasks, administer pergolide with/without antagonists and measure changes in drift speed (DDM parameter). A D1-mediated effect would persist with D2 blockade, while D2-specific effects would diminish. Pair this with PET imaging to validate receptor occupancy .

Q. How should researchers address conflicting data on pergolide(1+)’s impact on mortality in long-term PD studies?

  • Methodological Answer : Retrospective cohort analyses require rigorous adjustment for confounders (e.g., age, L-dopa co-therapy). In the PELMO-PET study, survival data were compared to age-matched controls using standardized mortality ratios (SMRs). For newer studies, integrate time-dependent covariates (e.g., cumulative dose) in Cox proportional hazards models to account for delayed adverse effects .

Q. What methodologies are critical for evaluating pergolide(1+)’s off-target interactions (e.g., 5-HT2B receptors) in safety pharmacology?

  • Methodological Answer : Radioligand binding assays using human 5-HT2B receptors can quantify pergolide’s affinity (Ki values). In vitro fibroblast proliferation assays (e.g., human valvular interstitial cells) paired with ELISA for TGF-β1 secretion provide mechanistic insights. In vivo, echocardiography in chronic dosing models (e.g., rats) monitors valvular thickening .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings. For example, if pergolide’s perceptual effects vary across studies, re-analyze raw data with uniform DDM parameters and exclude outliers via Grubbs’ test .
  • Ethical and Translational Gaps : Preclinical studies must adhere to ARRIVE guidelines, including power calculations and blinding. Clinical extrapolation requires pharmacovigilance data from registries like FAERS to balance efficacy and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.